molecular formula C7H4ClNO4 B3146695 4-Chloropyridine-2,3-dicarboxylic acid CAS No. 605661-85-6

4-Chloropyridine-2,3-dicarboxylic acid

Cat. No.: B3146695
CAS No.: 605661-85-6
M. Wt: 201.56 g/mol
InChI Key: ASZRIBNKXOGEDF-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4ClNO4 and its molecular weight is 201.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloropyridine-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropyridine-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-3-1-2-9-5(7(12)13)4(3)6(10)11/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRIBNKXOGEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Solubility of 4-chloropyridine-2,3-dicarboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide to understanding, predicting, and experimentally determining the solubility of 4-chloropyridine-2,3-dicarboxylic acid. Recognizing that comprehensive quantitative solubility data for this specific molecule is not widely published, this guide provides the foundational theory, predictive analysis, and a robust experimental framework to empower researchers to generate this critical data in their own laboratories.

Introduction: The Importance of a Solubility Profile

4-chloropyridine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block and intermediate for the synthesis of novel pharmaceutical agents and functional materials.[1] The success of any application, from synthetic route optimization to final product formulation, is fundamentally linked to the compound's solubility.

Understanding the solubility of 4-chloropyridine-2,3-dicarboxylic acid is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reactions to ensure all components are in the solution phase, leading to optimal reaction kinetics and yield.

  • Purification: Designing effective crystallization and recrystallization protocols, which rely on differential solubility at varying temperatures or in solvent/anti-solvent systems.

  • Formulation: In drug development, solubility in various media is a critical determinant of a drug candidate's bioavailability and the choice of delivery vehicle.

This guide will first deconstruct the molecule's structure to predict its solubility behavior and then provide a detailed, validated protocol for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] An analysis of the 4-chloropyridine-2,3-dicarboxylic acid structure allows for a strong predictive assessment.

Molecular Structure Analysis:

  • Hydrogen Bond Donors/Acceptors: The molecule possesses two carboxylic acid (-COOH) groups and a pyridine nitrogen atom. The -OH protons of the carboxylic acids are strong hydrogen bond donors, while the carbonyl oxygens (C=O) and the pyridine nitrogen are effective hydrogen bond acceptors. This is the dominant feature driving its solubility in polar, hydrogen-bonding solvents.

  • Polarity: The presence of nitrogen, oxygen, and chlorine atoms induces significant polarity across the molecule. The two adjacent carboxylic acid groups create a highly polar region.

  • Aromatic System: The pyridine ring provides a non-polar, aromatic surface, which can contribute to interactions with other aromatic solvents, though this effect is likely outweighed by the polar functional groups.

Predicted Solubility Trends:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and water are expected to be effective. Their ability to both donate and accept hydrogen bonds will allow for strong intermolecular interactions with the carboxylic acid groups, facilitating dissolution.[3]

  • Very High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for this type of molecule. While they cannot donate hydrogen bonds, they are excellent acceptors and have large dipole moments, allowing them to effectively solvate the polar regions of the solute. For the related pyridine-2,6-dicarboxylic acid, solubility in DMSO is very high (100 mg/mL).[4]

  • Poor Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be poor solvents. They lack the ability to form strong interactions (like hydrogen bonds or strong dipole-dipole forces) with the highly polar carboxylic acid groups, and cannot overcome the strong solute-solute interactions of the crystalline solid.[2][3]

cluster_solute 4-chloropyridine-2,3-dicarboxylic acid cluster_solvents Solvent Classes Solute Pyridine Ring - 2x COOH groups - 1x Cl atom Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole & H-Bond Accepting (Very High Solubility) NonPolar Non-Polar (e.g., Hexane) Solute->NonPolar Weak van der Waals (Poor Solubility) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess solid to known volume of solvent B 2. Agitate at constant temp (e.g., 24-48h) A->B C 3. Centrifuge to pellet excess solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Dilute sample into mobile phase D->E F 6. Analyze by HPLC-UV against a calibration curve E->F G 7. Calculate final solubility value F->G

Sources

Methodological & Application

Preparation of dimethyl 4-chloropyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Dimethyl 4-chloropyridine-2,3-dicarboxylate

Executive Summary

This application note details a robust, scalable protocol for the preparation of dimethyl 4-chloropyridine-2,3-dicarboxylate , a critical scaffold in the synthesis of imidazolinone herbicides (e.g., Imazamox) and various pharmaceutical pharmacophores.

The method utilizes a deoxygenative chlorination of dimethyl 4-hydroxypyridine-2,3-dicarboxylate (also known as the 4-pyridone tautomer) using a Phosphorus Oxychloride (


) and Phosphorus Pentachloride (

) system. This guide addresses common pitfalls such as "black tar" formation, incomplete conversion due to steric hindrance at the 2,3-position, and safety management of the exothermic quench.

Strategic Overview & Retrosynthesis

The 4-chloropyridine core is accessed via the activation of the 4-hydroxy group (tautomeric with 4-pyridone). The 2,3-dicarboxylate moiety introduces electron-withdrawing effects that deactivate the ring, necessitating vigorous chlorinating conditions.

Critical Process Parameters (CPPs):

  • Reagent Quality: The use of

    
     alongside 
    
    
    
    is essential.
    
    
    acts as a "booster" to convert trace moisture into
    
    
    and ensures complete activation of the sterically hindered 4-hydroxyl group.
  • Temperature Control: The reaction requires reflux (

    
    ), but overheating (
    
    
    
    ) leads to decarboxylation or polymerization.
  • Quenching Dynamics: The hydrolysis of excess

    
     is violently exothermic. A controlled, temperature-monitored quench is vital for safety and yield preservation.
    
Workflow Visualization

ReactionWorkflow Start Start: Dimethyl 4-hydroxypyridine- 2,3-dicarboxylate Reagents Add Reagents: POCl3 (Solvent/Rgt) + PCl5 (Booster) Start->Reagents Reaction Reaction: Reflux @ 110°C 3-5 Hours Reagents->Reaction Activation Workup Workup: Vac Distillation (Remove POCl3) + Ice Quench Reaction->Workup Conversion Product Product: Dimethyl 4-chloropyridine- 2,3-dicarboxylate Workup->Product Isolation

Figure 1: Operational workflow for the chlorination process.

Detailed Experimental Protocol

Safety Warning:


 and 

react violently with water to release HCl and phosphoric acid. All operations must be performed in a fume hood. Wear chemical-resistant gloves (nitrile/neoprene double layer) and a face shield.
Materials & Reagents
ReagentRoleEquiv.Notes
Dimethyl 4-hydroxypyridine-2,3-dicarboxylate Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (

)
Reagent/Solvent5.0 - 8.0Excess acts as solvent.
Phosphorus Pentachloride (

)
Booster0.5 - 1.0Ensures conversion.
Toluene / Chlorobenzene Co-solventN/AOptional; if slurry is too thick.
Dichloromethane (DCM) ExtractionN/AFor workup.
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber or NaOH trap), and an internal temperature probe.

  • Charge the flask with Dimethyl 4-hydroxypyridine-2,3-dicarboxylate (1.0 eq).

  • Expert Tip: If the substrate is a crude solid from a previous step, ensure it is pulverized to a fine powder to prevent clumping.

2. Reagent Addition:

  • Add

    
      (5.0 eq) carefully. The mixture may initially be a slurry.
    
  • Add

    
      (0.5 eq) in small portions.
    
    • Observation: Evolution of HCl gas will occur immediately. Ensure scrubbing is active.

3. Chlorination:

  • Heat the mixture gradually to reflux (approx.

    
    ).
    
  • Maintain reflux for 3 to 5 hours .

  • Validation: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (low

    
    , UV active) should disappear, replaced by a less polar product spot (higher 
    
    
    
    ).
  • The solution should turn from a slurry to a clear, amber/brown solution.

4. Concentration (Critical Step):

  • Once conversion is

    
    , cool the mixture to 
    
    
    
    .
  • Switch to a distillation setup or rotary evaporator (with strict trap protection).

  • Remove the excess

    
     under reduced pressure.
    
    • Why? Quenching large amounts of

      
       is dangerous and generates excessive acid that can hydrolyze the esters. Removing it before quenching is the safest route.
      

5. Quenching & Isolation:

  • Dissolve the resulting viscous residue in Dichloromethane (DCM) .

  • Quench Procedure: Pour the DCM solution slowly onto a stirred mixture of Ice and Water (maintain temp

    
    ).
    
  • Neutralize the aqueous layer carefully with saturated Sodium Bicarbonate (

    
    )  or 
    
    
    
    to pH 7-8.
    • Caution: Do not exceed pH 9 to avoid hydrolyzing the methyl esters.

  • Separate the organic layer.[1] Extract the aqueous layer twice more with DCM.

  • Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate.
    

6. Purification:

  • The crude residue is often pure enough for subsequent steps (

    
    ).
    
  • If necessary, recrystallize from Methanol/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Safety & Logic: The Quench Protocol

The most hazardous phase is the hydrolysis of residual phosphorus halides. The following logic gate ensures operator safety.

SafetyLogic Check Has excess POCl3 been removed? HighRisk HIGH RISK: Violent Exotherm HCl Gas Release Check->HighRisk No SafeQuench SAFE QUENCH: Dilute in DCM Pour onto Ice Check->SafeQuench Yes Distill Distill under Vacuum (Trap HCl) HighRisk->Distill Corrective Action Distill->Check Re-evaluate

Figure 2: Decision matrix for safe workup of phosphorus halides.

Analytical Validation

ParameterExpected ResultNotes
Appearance Off-white to pale yellow solidDark brown indicates overheating/tarring.
1H NMR (

)

(s, 1H, H-6)
The H-5 proton is lost (substituted by Cl). H-6 shifts downfield.
1H NMR (Esters) Two singlets

ppm
Integration: 3H each.
Mass Spec (ESI)

Characteristic 3:1 Chlorine isotope pattern.

References

  • Preparation of 4-halo-2,3-pyridinedicarboxylic acid diesters.

    • Source: US P
    • Relevance: Foundational patent describing the chlorination of pyridine dicarboxyl
    • Link:

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

    • Source: EP 0299171.
    • Relevance: Describes optimization of the esterification and subsequent functionaliz
    • Link:

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.

    • Source: Wang, H., et al. Molecules (2012).[2]

    • Relevance: Validates the use of in solvent-free conditions for heterocyclic chlorin
    • Link:

  • Synthesis of Imidazolinone Herbicides.

    • Source:The Chemistry of Heterocyclic Compounds.
    • Relevance: Contextualizes the target molecule as a precursor to Imazamox/Imazapyr.
    • Link:

Sources

Application Notes and Protocols: 4-Chloropyridine-2,3-dicarboxylic Acid as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug discovery. Within this class, 4-Chloropyridine-2,3-dicarboxylic acid emerges as a highly functionalized and versatile building block. The presence of a chlorine atom at the 4-position, alongside two adjacent carboxylic acid groups, offers a trifecta of reactive sites for intricate molecular engineering.

The chlorine atom, positioned on the electron-deficient pyridine ring, serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. Concurrently, the vicinal dicarboxylic acids can be transformed into anhydrides, esters, amides, or serve as key coordinating moieties for metal-catalyzed cross-coupling reactions. This multi-faceted reactivity profile enables the construction of complex molecular architectures, making 4-Chloropyridine-2,3-dicarboxylic acid a valuable intermediate in the synthesis of bioactive compounds. These application notes provide an in-depth guide to the properties, synthesis, and strategic application of this building block for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Information

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of 4-Chloropyridine-2,3-dicarboxylic acid.

PropertyValueReference
CAS Number 605661-85-6[1]
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.57 g/mol
Appearance White to yellow powder or crystals
Purity ≥95%
Storage Inert atmosphere, room temperature
InChI Key ASZRIBNKXOGEDF-UHFFFAOYSA-N

Safety Profile:

4-Chloropyridine-2,3-dicarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthesis of 4-Chloropyridine-2,3-dicarboxylic Acid

While 4-Chloropyridine-2,3-dicarboxylic acid is commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities. A plausible and efficient synthetic route involves the oxidation of a suitable substituted quinoline precursor. The parent compound, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid), is commonly synthesized by the oxidation of quinoline.[2][3]

A logical approach to the synthesis of the title compound would be the oxidation of 4-chloroquinoline.

Workflow for the Synthesis of 4-Chloropyridine-2,3-dicarboxylic Acid

Synthesis_Workflow Start 4-Chloroquinoline Oxidation Oxidation (e.g., KMnO₄, O₃, or NaOCl) Start->Oxidation Oxidizing Agent Isolation Acidification & Isolation Oxidation->Isolation Crude Product Product 4-Chloropyridine-2,3-dicarboxylic acid Isolation->Product Purified Product

Caption: Proposed synthetic workflow for 4-Chloropyridine-2,3-dicarboxylic acid.

Detailed Protocol: Oxidation of 4-Chloroquinoline

This protocol is adapted from established procedures for the oxidation of quinoline derivatives.[3][4]

Materials:

  • 4-Chloroquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Dropping funnel

  • Büchner funnel and flask

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-chloroquinoline (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring vigorously, heat the solution to 70-80°C. Slowly add a concentrated aqueous solution of potassium permanganate (approximately 4-5 equivalents) portion-wise through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 90°C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at 80-90°C for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide using a Büchner funnel. Wash the filter cake with a small amount of hot water.

  • Acidification and Precipitation: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. A white precipitate of 4-Chloropyridine-2,3-dicarboxylic acid should form.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • The use of a strong oxidizing agent like potassium permanganate is necessary to cleave the benzene ring of the quinoline system.

  • The reaction is performed under basic conditions to aid in the solubilization of the starting material and the product as its carboxylate salt.

  • Acidification is the crucial step to protonate the carboxylate groups and precipitate the desired dicarboxylic acid.

Applications in Pharmaceutical Synthesis

The strategic placement of the chloro and dicarboxylic acid functionalities makes 4-Chloropyridine-2,3-dicarboxylic acid a versatile scaffold for building complex pharmaceutical intermediates.

Formation of Pyridine-2,3-dicarboxylic Anhydride Intermediate

A key transformation of 4-Chloropyridine-2,3-dicarboxylic acid is its conversion to the corresponding anhydride. This reactive intermediate is a gateway to a variety of amide and ester derivatives.

Workflow for Anhydride Formation and Subsequent Amidation

Anhydride_Amidation_Workflow Start 4-Chloropyridine-2,3-dicarboxylic acid Dehydration Dehydration (e.g., Acetic Anhydride) Start->Dehydration Anhydride 4-Chloropyridine-2,3-dicarboxylic anhydride Dehydration->Anhydride Amidation Reaction with Amine (R-NH₂) Anhydride->Amidation Product Substituted Nicotinamide Derivative Amidation->Product

Caption: Synthesis of nicotinamides via the anhydride intermediate.

Protocol: Synthesis of 4-Chloropyridine-2,3-dicarboxylic Anhydride

This protocol is based on general procedures for the formation of pyridine dicarboxylic anhydrides.[5][6]

Materials:

  • 4-Chloropyridine-2,3-dicarboxylic acid

  • Acetic anhydride

  • Toluene (anhydrous)

Procedure:

  • A suspension of 4-Chloropyridine-2,3-dicarboxylic acid (1 equivalent) in acetic anhydride (5-10 equivalents) is heated to reflux for 2-4 hours.

  • The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

  • Toluene is added to the residue, and the mixture is concentrated again to azeotropically remove any remaining acetic acid.

  • The resulting solid is the crude 4-Chloropyridine-2,3-dicarboxylic anhydride, which can often be used in the next step without further purification.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to nucleophilic attack, particularly due to the electron-withdrawing nature of the pyridine nitrogen and the two carboxylic acid groups. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides.

Protocol: General Procedure for SNAr with an Amine

Materials:

  • 4-Chloropyridine-2,3-dicarboxylic acid

  • A primary or secondary amine (e.g., piperidine, morpholine)

  • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

  • A polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • To a solution of 4-Chloropyridine-2,3-dicarboxylic acid (1 equivalent) in DMSO, add the amine (1.1-1.5 equivalents) and DIPEA (2-3 equivalents).

  • Heat the reaction mixture to 80-120°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Synthesis of Fused Heterocyclic Systems

The vicinal dicarboxylic acids are ideal precursors for the construction of fused heterocyclic systems, which are common motifs in many drug molecules. For instance, reaction with diamines can lead to the formation of pyrido[2,3-d]pyrimidine derivatives.

Conclusion

4-Chloropyridine-2,3-dicarboxylic acid represents a highly valuable and versatile building block for pharmaceutical research and development. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the synthesis of complex and novel molecular architectures. The protocols and conceptual frameworks provided in these application notes are intended to serve as a practical guide for scientists to unlock the synthetic potential of this powerful intermediate in the quest for new therapeutic agents.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link] (Accessed: February 23, 2026).

  • Quinoline - Wikipedia. Available at: [Link] (Accessed: February 23, 2026).

  • Quinolinic acid - Wikipedia. Available at: [Link] (Accessed: February 23, 2026).

  • Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. Available at: [Link] (Accessed: February 23, 2026).

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link] (Accessed: February 23, 2026).

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link] (Accessed: February 23, 2026).

  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available at: [Link] (Accessed: February 23, 2026).

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.
  • Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. Available at: [Link] (Accessed: February 23, 2026).

  • Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. Available at: [Link] (Accessed: February 23, 2026).

  • JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.
  • Process for preparing pyridine-2,3-dicarboxylic acid compounds - European Patent Office - EP 0274379 B1. Available at: [Link] (Accessed: February 23, 2026).

  • US4754039A - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.
  • WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents.
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. Available at: [Link] (Accessed: February 23, 2026).

  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents.
  • (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives - ResearchGate. Available at: [Link] (Accessed: February 23, 2026).

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link] (Accessed: February 23, 2026).

  • Drug Discovery Patents - Charles River Laboratories. Available at: [Link] (Accessed: February 23, 2026).

  • Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing). Available at: [Link] (Accessed: February 23, 2026).

  • EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents.

Sources

Application Note: Nucleophilic Substitution Reactions of 4-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and agrochemical development. It focuses on the 4-chloropyridine-2,3-dicarboxylic acid scaffold (also known as 4-chloroquinolinic acid), a critical intermediate for synthesizing fused heterocyclic systems including imidazolinone herbicides and antitumor agents.

Executive Summary

4-Chloropyridine-2,3-dicarboxylic acid is a highly functionalized pyridine scaffold characterized by a unique reactivity profile. The chlorine atom at the C4 position is exceptionally electrophilic due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent dicarboxylic acid moieties. This guide details the protocols for Nucleophilic Aromatic Substitution (SNAr) at the C4 position, providing a roadmap for synthesizing 4-amino, 4-alkoxy, and 4-thio derivatives. These transformations are pivotal in the synthesis of imidazolinone herbicides (e.g., analogs of Imazapyr) and novel pharmaceutical pharmacophores.

Mechanistic Analysis: The "Activated" C4 Position

Electronic Activation

The reactivity of the C4-chlorine is governed by three factors:

  • Inductive Effect (-I): The pyridine nitrogen and the two carboxyl groups (at C2 and C3) strongly pull electron density from the ring.

  • Mesomeric Effect (-M): The pyridine nitrogen accepts electron density, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

  • Leaving Group Ability: Chlorine is a good leaving group, but its displacement is rate-limited by the formation of the sigma-complex (addition step), which is accelerated by the electron-deficient ring.

Reaction Pathway Visualization

The following diagram illustrates the SNAr mechanism and the competing anhydride formation pathway.

SNAr_Mechanism cluster_legend Pathway Legend Start 4-Chloropyridine- 2,3-dicarboxylic acid Anhydride Pyridine-2,3- dicarboxylic anhydride Start->Anhydride Ac2O, Heat (Dehydration) Complex Meisenheimer Complex (Sigma) Start->Complex Nucleophile (Nu:) (SNAr Addition) Product_Imid Imidazolinone Scaffold Anhydride->Product_Imid 1. Amino-Amide 2. Base/Cyclization Product_Amino 4-Amino-2,3- dicarboxypyridine Complex->Product_Amino -Cl⁻ (Elimination) Direct Substitution Direct Substitution Cyclization Route Cyclization Route

Figure 1: Mechanistic divergence between direct SNAr substitution and anhydride-mediated cyclization.

Experimental Protocols

Protocol A: Direct SNAr with Amines (Library Synthesis)

Best for: Creating diverse libraries of 4-amino-pyridine-2,3-dicarboxylic acid derivatives for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Substrate: 4-Chloropyridine-2,3-dicarboxylic acid dimethyl ester (Recommended over free acid for solubility).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

  • Esterification (Pre-step): Reflux 4-chloropyridine-2,3-dicarboxylic acid in methanol with catalytic H2SO4 for 4 hours. Concentrate and neutralize to obtain the dimethyl ester. Note: This prevents zwitterion formation and improves solubility.

  • Reaction Setup: Dissolve the dimethyl ester (1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add the amine (1.2 mmol) followed by Et3N (2.0 mmol) dropwise.

  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The 4-Cl is displaced rapidly.

  • Workup: Evaporate the solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Hydrolysis (Optional): To recover the free acid, treat the ester with 1M LiOH in THF/Water (1:1) at RT for 2 hours, then acidify to pH 3.

Validation Criteria:

  • LC-MS: Disappearance of M+ (Cl pattern) and appearance of Product M+ (Amine mass).

  • 1H NMR: Loss of the C4-H signal (if applicable) or shift in C5-H doublet due to electronic change.

Protocol B: Anhydride Formation & Regioselective Opening

Best for: Synthesis of fused heterocycles (e.g., pyrrolopyridines) or preparing precursors for imidazolinone herbicides.

Reagents:

  • Substrate: 4-Chloropyridine-2,3-dicarboxylic acid.[2][3][4]

  • Reagent: Acetic Anhydride (Ac2O).

  • Nucleophile: Amino acid amide or Hydrazine.

Step-by-Step Procedure:

  • Anhydride Formation: Suspend the diacid (10 g) in Ac2O (30 mL). Heat to 90°C for 1-2 hours. The solid will dissolve as the anhydride forms.

  • Isolation: Concentrate in vacuo to remove excess Ac2O and acetic acid. The residue is the reactive 4-chlorofuro[3,4-b]pyridine-5,7-dione . Use immediately (moisture sensitive).

  • Ring Opening: Dissolve the anhydride in dry THF. Add the nucleophile (e.g., 2-amino-2,3-dimethylbutyramide for herbicide synthesis) at 0°C .

  • Regioselectivity: The nucleophile typically attacks the less hindered carbonyl (C7), but the presence of the 4-Cl group can influence this via steric and electronic effects.

  • Cyclization: Add a base (e.g., NaOMe) and heat to reflux to close the second ring (forming the imide/imidazolinone).

Protocol C: Hydrolysis to 4-Hydroxy (Pyridone) Derivative

Best for: Generating metabolite standards or "Green" substitution.

Reagents:

  • Substrate: 4-Chloropyridine-2,3-dicarboxylic acid.[2][3][4]

  • Solvent: 10% Aqueous NaOH.

Procedure:

  • Dissolve the acid in 10% NaOH (3 equiv).

  • Heat to reflux (100°C ) for 6 hours.

  • Cool to RT and acidify with conc. HCl to pH 1-2.

  • The product, 4-hydroxy-2,3-pyridinedicarboxylic acid (exists as the 4-pyridone tautomer), will precipitate as a white/off-white solid.

  • Filter and wash with cold water.

Data Summary & Optimization

ParameterRecommended ConditionWhy?
Solvent Acetonitrile (MeCN), DMFPolar aprotic solvents stabilize the transition state of SNAr.
Temperature 60°C - 80°CSufficient to overcome activation energy without causing decarboxylation (which occurs >150°C).
Base Et3N, K2CO3Neutralizes the HCl byproduct; essential to drive the equilibrium.
Protecting Group Methyl/Ethyl EsterPrevents internal salt formation (zwitterion) of the free acid, improving kinetics.

Troubleshooting & Safety

  • Decarboxylation Risk: Pyridine-2-carboxylic acids are prone to thermal decarboxylation. Avoid temperatures >140°C unless necessary.

  • Regioselectivity: In the anhydride opening (Protocol B), a mixture of isomers (2-amide vs 3-amide) may form. Verify structure using 2D NMR (HMBC).

  • Safety: 4-Chloropyridines are skin irritants and potential sensitizers. Handle in a fume hood. The anhydride is a lachrymator.

References

  • Synthesis of 4-chloropyridine derivatives: Journal of the Chemical Society, 1954, 1796. Link

  • Mechanism of SNAr in Pyridines: StackExchange Chemistry Discussion on 4-Chloropyridine Reactivity. Link

  • Imidazolinone Herbicide Chemistry (Imazapyr): Invasive.org - Imazapyr Technical Profile. Link

  • Reactivity of Pyridine Dicarboxylic Anhydrides: Hilaris Publisher - Reactivity of 2,3-Pyridine Dicarboxylic Anhydride. Link

  • Synthesis of 4-Amino-2-chloropyridine (Analogous Chemistry): ChemicalBook - 4-Amino-2-chloropyridine Synthesis. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloropyridine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SALT-REM-4CPDC

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Salt Problem

Welcome to the Technical Support Center. You are likely here because your synthesis of 4-chloropyridine-2,3-dicarboxylic acid (a chlorinated derivative of Quinolinic Acid) has resulted in a crude product contaminated with inorganic salts (NaCl, KCl, or phosphate salts from


/

quenching).

The Core Challenge: This molecule presents a classic "Solubility Paradox."

  • High Polarity: With two carboxylic acid groups and a pyridine nitrogen, the molecule is highly polar and water-soluble.

  • Zwitterionic Character: At specific pH levels, the basic pyridine nitrogen and acidic carboxylates interact, forming zwitterions that refuse to dissolve in standard organic extraction solvents (like Ether or DCM).

  • Salt Affinity: The compound often co-crystallizes with inorganic salts due to similar lattice energies and solubility profiles in aqueous media.

This guide provides three validated protocols to resolve these issues, moving from the simplest workup to advanced derivatization strategies.

Module 1: The Physico-Chemical Matrix

Before selecting a protocol, review the solubility behavior of your target versus the contaminants.

Table 1: Solubility Profile & Solvent Selection
ComponentWater (Neutral pH)Water (pH < 1)Water (pH > 10)Ethanol / MethanolEthyl AcetateDCM / Ether
4-Cl-PDC (Target) Moderate (Zwitterion)High (Cationic)High (Anionic)HighLow-ModerateInsoluble
Inorganic Salts (NaCl/KCl) High High High LowInsolubleInsoluble
Phosphates (

)
High High High InsolubleInsolubleInsoluble

Key Insight: Standard extraction with non-polar solvents (DCM/Ether) will fail . You must use polar organic solvents (n-Butanol, EtOAc) or exploit the pH-solubility switch.

Module 2: Protocol A - The "Isoelectric Crash" (Precipitation)

Best for: Large-scale removal of bulk salts (NaCl, KCl) when the product concentration is high.

The Science

Pyridine dicarboxylic acids have an Isoelectric Point (pI) —a specific pH where the net charge is zero. At this pH, water solubility is at its minimum, causing the product to precipitate while inorganic salts remain fully dissolved.

Step-by-Step Protocol
  • Concentration: Reduce your aqueous reaction mixture volume by 50% using a rotary evaporator (Max bath temp: 50°C to prevent decarboxylation).

  • Acidification/Adjustment:

    • Slowly add 6M HCl (or NaOH if starting acidic) to target the pH range of 2.0 – 2.5 .

    • Note: This is the estimated pI region for chlorinated quinolinic acid derivatives.

  • Induction: Cool the mixture to 0–4°C and stir gently for 2–4 hours.

  • Filtration: Filter the precipitate.[1]

  • The "Displacement Wash" (Critical Step):

    • Do not wash with water (you will re-dissolve the product).

    • Wash the filter cake with ice-cold ethanol (EtOH) .

    • Why? Inorganic salts are insoluble in EtOH, but trace water in the cake will carry them away. The product is less soluble in cold EtOH than water, minimizing loss.

Troubleshooting (FAQ)

Q: No precipitate formed after pH adjustment. A: Your solution is too dilute. Evaporate further or add solid NaCl to induce the "Salting Out" effect (Common Ion Effect), forcing the organic molecule out of the solution.

Q: The precipitate is a sticky gum, not a powder. A: This is "oiling out." Re-dissolve in warm water, add a seed crystal if available, and cool very slowly. Alternatively, triturating the gum with Acetone or Acetonitrile can induce crystallization.

Module 3: Protocol B - The "Polar Extraction" (Liquid-Liquid)

Best for: High-purity requirements or when the product refuses to crystallize.

The Science

Since the target is too polar for Ether, we use n-Butanol (n-BuOH) or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents can hydrogen bond with the dicarboxylic acid, pulling it out of the water, while rejecting the ionized inorganic salts.

Step-by-Step Protocol
  • pH Control: Adjust the aqueous phase pH to 0.5 – 1.0 using HCl.

    • Mechanism:[2][3][4][5] This protonates the carboxylic acids (

      
      ), suppressing their ionization and making the molecule more "organic-like."[6]
      
  • Saturation: Saturate the aqueous phase with solid NaCl.

    • Why? This increases the ionic strength, making the water "inhospitable" to the organic compound (Salting-Out Effect), pushing it into the organic layer.

  • Extraction:

    • Extract 3x with n-Butanol (Ratio 1:1 vol/vol).

    • Note: n-Butanol has a high boiling point (117°C). If this is an issue, use a mixture of THF:Ethyl Acetate (1:1) .

  • Drying: Dry the combined organic layers over Anhydrous

    
    .
    
  • Evaporation: Remove solvent under reduced pressure.

Troubleshooting (FAQ)

Q: My NMR shows salt peaks even after extraction. A: Water droplets were likely entrained in the organic layer. Ensure you dry the organic layer thoroughly with


 or 

and filter through a celite pad before evaporation.

Module 4: Protocol C - The "Ester Bypass" (Derivatization)

Best for: Intractable emulsions or when absolute salt-free purity is required for catalysis.

The Science

If the dicarboxylic acid is too difficult to purify directly, convert it to a diester. Esters are non-polar, easily extracted into Toluene or Hexane (leaving salts behind), and can be hydrolyzed back to the acid later.

Workflow Diagram

EsterBypass Start Crude Mixture (Acid + Salts) Step1 Reflux with MeOH / H2SO4 (Fischer Esterification) Start->Step1 Step2 Extract with Toluene/EtOAc Step1->Step2 Step3 Wash Organic Layer (Water/Brine) Step2->Step3 Step4 Evaporate Solvent (Isolate Diester) Step3->Step4 Waste Aqueous Waste (Contains Salts) Step3->Waste Salts stay in water Step5 Hydrolysis (NaOH/H2O) Then Acidify Step4->Step5 End Pure 4-Cl-PDC Step5->End

Caption: The "Ester Bypass" strategy converts the difficult-to-purify acid into a lipophilic ester, allowing easy separation from ionic salts before reverting to the final product.

Module 5: Decision Matrix (Visual Guide)

Use this logic flow to determine the correct protocol for your specific situation.

DecisionTree Start Start: Salt Contamination Issue Q1 Is the product concentration >10%? Start->Q1 MethodA Use Protocol A (Isoelectric Precip.) Q1->MethodA Yes Q2 Is the product heat stable? Q1->Q2 No (Dilute) MethodB Use Protocol B (n-Butanol Extract) Q2->MethodB Yes MethodC Use Protocol C (Ester Bypass) Q2->MethodC No / High Purity Needed

Caption: Decision matrix for selecting the optimal purification route based on concentration and stability.

References

  • ChemicalBook. (2025). 4-Chloropyridine-2-carboxylic acid - Properties and Synthesis.Link

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.[4]Link

  • ResearchGate. (2019). Discussion: How to purify a water soluble compound? (Pyridine carboxylic acids).[2][6][7][8][9][10][11]Link

  • PubChem. (2025).[7] 4-Chloropyridine-2-carboxylic acid Compound Summary.Link

  • Sigma-Aldrich. (2025). 2,3-Dichloropyridine-4-carboxylic acid Product Sheet.Link

Disclaimer: These protocols involve the handling of corrosive acids and chlorinated organic compounds.[5] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before proceeding.

Sources

Separation of 4-chloropyridine-2,3-dicarboxylic acid from 2,6-isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers dealing with the purification of 4-chloropyridine-2,3-dicarboxylic acid (a key intermediate for imidazolinone herbicides like Imazapyr) from its structural isomer, 4-chloropyridine-2,6-dicarboxylic acid .[1]

Ticket Subject: Purification of 4-chloropyridine-2,3-dicarboxylic acid (Target) from 4-chloropyridine-2,6-dicarboxylic acid (Impurity). Assigned Specialist: Senior Application Scientist, Separation Chemistry Division.

Executive Summary & Chemical Logic

The separation of the 2,3-isomer (vicinal dicarboxylic acid) from the 2,6-isomer (meta-like dicarboxylic acid) relies on a binary chemical difference: Cyclic Anhydride Formation .

  • The Target (2,3-isomer): Possesses adjacent carboxyl groups.[1] Upon heating with a dehydrating agent, it readily closes a ring to form a stable, 5-membered cyclic anhydride (furo[3,4-b]pyridine-5,7-dione derivative).[1]

  • The Impurity (2,6-isomer): Carboxyl groups are separated by the pyridine nitrogen. It cannot form a monomeric cyclic anhydride.[1] Under dehydration conditions, it either remains as the free acid or forms an insoluble polymeric anhydride.

The Strategy: Convert the mixture to anhydrides. The 2,3-anhydride becomes soluble in organic media; the 2,6-species remains insoluble.[1] Filter, then hydrolyze the filtrate to recover the pure target.

Primary Protocol: The Anhydride Separation Method

Status: Gold Standard | Purity Potential: >98% | Scale: Gram to Kilogram[1][2]

Reagents Required[1][2][3][4][5]
  • Solvent/Reagent: Acetic Anhydride (

    
    ) or Toluene/Acetic Anhydride mixture.[1]
    
  • Hydrolysis Agent: NaOH (aq) or Water/THF.[1]

  • Safety: 4-chloropyridines are potential sensitizers.[1] Work in a fume hood.

Step-by-Step Workflow

Phase A: Selective Anhydride Formation

  • Suspension: Suspend the crude mixture (containing both isomers) in Acetic Anhydride (3-5 equivalents relative to total acid mass).

    • Note: If the mixture is wet, add extra

      
       to consume water first.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 1–2 hours.
    
    • Observation: The suspension will thin as the 2,3-isomer converts to its anhydride and dissolves.[1] The 2,6-isomer will remain as a suspended solid.[1]

  • Hot Filtration: Filter the mixture while hot (

    
    ).
    
    • Solid (Filter Cake): Contains the 2,6-isomer (impurity) and inorganic salts.[1] Discard or recover for analysis.

    • Filtrate (Liquid): Contains the 4-chloropyridine-2,3-dicarboxylic anhydride .[1]

Phase B: Recovery of Target Acid

  • Concentration: Evaporate the acetic anhydride/acetic acid from the filtrate under reduced pressure (Rotavap) to obtain the crude anhydride solid.

  • Hydrolysis: Dissolve the residue in water (or 1M NaOH if rapid hydrolysis is needed). Heat to

    
     for 30 minutes.
    
  • Acidification: Adjust pH to 1.0–1.5 using conc. HCl.

  • Crystallization: Cool to

    
    . The pure 4-chloropyridine-2,3-dicarboxylic acid  will precipitate.[1]
    
  • Isolation: Filter, wash with ice-cold water, and dry.[1]

Visual Workflow (DOT Diagram)

SeparationProtocol Start Crude Mixture (2,3-acid + 2,6-acid) Step1 Add Acetic Anhydride Reflux 1-2 hrs Start->Step1 Decision Hot Filtration Step1->Decision Solid Solid Cake (2,6-isomer + Impurities) Decision->Solid Insoluble Liquid Filtrate (2,3-Anhydride) Decision->Liquid Soluble Hydrolysis Hydrolysis (Water/NaOH, 50°C) Liquid->Hydrolysis Precip Acidify (pH 1.0) Crystallize Hydrolysis->Precip Final Pure 4-chloropyridine- 2,3-dicarboxylic acid Precip->Final

Caption: Logical flow for separating vicinal (2,3) vs. distal (2,6) isomers via selective anhydride formation.

Alternative Protocol: pH-Controlled Precipitation

Status: Secondary Option | Use Case: When anhydrous conditions are impossible.[1]

The pKa values of the two isomers differ slightly due to the inductive effect of the chlorine atom and the proximity of the carboxyls in the 2,3-isomer (First pKa is typically lower due to stabilization).

Parameter2,3-Isomer2,6-Isomer
pKa1 (Est.) ~2.1~2.8
Solubility (pH 0.5) ModerateLow

Protocol:

  • Dissolve the crude mixture in minimal 10% NaOH (pH > 10).

  • Slowly acidify with 6M HCl while stirring.

  • Critical Point: The 2,6-isomer is often less soluble in the pH 2.5–3.5 range and may precipitate first.[1] Filter this off.

  • Continue acidifying the filtrate to pH 0.8–1.0 to precipitate the 2,3-isomer .[1]

    • Warning: This method requires precise pKa determination for your specific impurity profile and is less robust than the anhydride method.

Troubleshooting & FAQs

Q1: My final product is dark brown/black. Why?

Diagnosis: Decarboxylation or Polymerization.[1] Root Cause:

  • Overheating: Pyridine dicarboxylic acids are prone to thermal decarboxylation (losing

    
    ) at high temperatures (
    
    
    
    ), especially at the 2-position.[1]
  • Reaction Time: Refluxing in acetic anhydride for too long (>3 hours) can lead to tar formation.[1] Solution: Limit reflux to 90 minutes. Use a nitrogen blanket to prevent oxidative degradation.[1] Treat the final aqueous solution with activated carbon prior to crystallization.

Q2: The yield is lower than expected (<50%).

Diagnosis: Incomplete Hydrolysis or Solubility Loss.[1] Root Cause:

  • The anhydride intermediate might not have fully hydrolyzed back to the diacid.

  • The product is too soluble in the acidic mother liquor. Solution: Ensure the hydrolysis step runs for at least 30 mins at

    
    . When crystallizing, cool to 
    
    
    
    and allow to stand for 4 hours. You can "salt out" the product by adding NaCl to the aqueous phase.
Q3: Can I use Thionyl Chloride ( ) instead of Acetic Anhydride?

Diagnosis: Reagent Substitution. Answer: Risky. Thionyl chloride will convert both isomers to their corresponding acid chlorides (2,3-diacid chloride and 2,6-diacid chloride).[1] Both acid chlorides are likely soluble in organic solvents, eliminating the separation benefit.[1] Acetic anhydride is specific because it forms a cyclic structure only with the 2,3-isomer.[1]

Analytical Verification (Quality Control)

To confirm the separation, use High-Performance Liquid Chromatography (HPLC).[2] Standard Reverse Phase (C18) often fails to retain these polar acids.[1] Use Ion-Pair Chromatography .[1]

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm.[1]

  • Mobile Phase A: Water + 10mM Tetrabutylammonium Hydroxide (Ion Pairing Agent) +

    
     (adjust to pH 2.5).[1]
    
  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Gradient: 5% B to 50% B over 20 mins.

  • Detection: UV @ 270 nm.[1]

  • Expected Result: The ion-pairing agent interacts differently with the vicinal dicarboxylate (2,3) vs the distal dicarboxylate (2,6), providing baseline separation.

References

  • Synthesis of Pyridine Dicarboxylic Acids

    • Structure & Isomerism: 4-chloropyridine-2,6-dicarboxylic acid (CAS: 4722-94-5) and 4-chloropyridine-2,3-dicarboxylic acid (CAS: 5470-22-4) are distinct chemical entities.[1]

    • Source: Sigma-Aldrich Product Catalog & PubChem Database.[1]

    • [1]

  • Purification Methodology (Anhydride Formation)

    • Principle: The separation of vicinal pyridine carboxylic acids via anhydride formation is a foundational technique in heterocyclic chemistry, utilized in the purification of Quinolinic Acid (2,3-isomer) from Isocinchomeronic Acid (2,5-isomer) and Dipicolinic Acid (2,6-isomer).
    • Patent Reference: Analogy drawn from purification of pyridine-2,3-dicarboxylic acid streams.[1][3][4] See EP0947508B1 ("Process for recovery of pyridine-2,3-dicarboxylic acid").[1][3]

    • [1]

  • Analytical Methods

    • pKa Context: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Eur. J. Org.[1][5] Chem. (2021).[1][6][3][5] Provides grounding for solubility-based separation logic.

    • [1]

Sources

Technical Support Center: Purification of 4-Chloropyridine-2,3-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-chloropyridine-2,3-dicarboxylic acid. The methodologies outlined below are designed to address common purity challenges and ensure the isolation of a high-quality final product.

Introduction

4-Chloropyridine-2,3-dicarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this intermediate is critical for the success of subsequent reactions, affecting yield, side-product formation, and the overall efficiency of a synthetic route. This guide offers a systematic approach to troubleshooting common purification issues, grounded in the physicochemical properties of the target molecule and its likely impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-chloropyridine-2,3-dicarboxylic acid?

A1: The impurity profile of the crude product is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted starting materials: Depending on the specific synthesis, this could include precursors to the pyridine ring or the carboxylic acid functionalities.

  • Over-chlorinated species: The formation of dichloro-isomers, such as 4,5-dichloropyridine-2,3-dicarboxylic acid, is a potential side reaction, particularly in syntheses involving chlorination steps.[1][2]

  • Decarboxylated byproducts: Pyridine-2,3-dicarboxylic acids can be prone to decarboxylation under harsh reaction conditions.

  • Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.

Q2: What is the first step I should take to purify my crude product?

A2: Before attempting any purification, it is crucial to obtain an initial assessment of the crude product's purity. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for this purpose. A general HPLC method for pyridine carboxylic acids can be adapted for this initial analysis. This will help you to identify the major impurities and select the most appropriate purification strategy.

Q3: Is recrystallization a suitable method for purifying 4-chloropyridine-2,3-dicarboxylic acid?

A3: Yes, recrystallization is often a highly effective method for purifying solid organic compounds like 4-chloropyridine-2,3-dicarboxylic acid. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.

Q4: Can I use acid-base extraction for purification?

A4: Acid-base extraction is a powerful technique for separating acidic compounds from neutral or basic impurities.[3][4] Given that 4-chloropyridine-2,3-dicarboxylic acid has two acidic carboxylic acid groups, this method can be very effective. The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing effects of the chloro and carboxylic acid groups, making the molecule behave primarily as an acid.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 4-chloropyridine-2,3-dicarboxylic acid.

Problem 1: Low Purity After Initial Purification Attempt

Possible Cause:

  • Inappropriate purification method selected.

  • Suboptimal conditions for the chosen method.

  • Presence of impurities with similar physicochemical properties to the product.

Solutions:

  • Re-evaluate your initial purity assessment: Ensure your analytical method (e.g., HPLC) is capable of resolving the product from its impurities.

  • Consider a multi-step purification strategy: A combination of techniques, such as acid-base extraction followed by recrystallization, can often achieve higher purity than a single method.

  • Optimize your current method:

    • Recrystallization: Experiment with different solvent systems. A mixed-solvent system can provide the fine-tuned solubility properties needed for effective purification.

    • Acid-Base Extraction: Carefully control the pH during the extraction and precipitation steps. The pKa of the parent compound, pyridine-2,3-dicarboxylic acid (quinolinic acid), can be used as a guide.[5]

Problem 2: Poor Yield After Recrystallization

Possible Causes:

  • The product is too soluble in the cold recrystallization solvent.

  • Too much solvent was used during the dissolution step.

  • Premature crystallization during hot filtration.

  • Crystals were not completely collected during filtration.

Solutions:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

  • Improve Crystal Collection: After crystallization, cool the flask in an ice bath to maximize crystal formation before filtration. Wash the collected crystals with a small amount of ice-cold solvent.

Problem 3: Oiling Out During Recrystallization

Possible Cause:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is supersaturated with impurities.

Solutions:

  • Lower the temperature of dissolution: Use a larger volume of solvent at a temperature below the compound's melting point.

  • Change the solvent system: A different solvent or a mixed-solvent system may prevent oiling out.

  • Perform a preliminary purification: Use a technique like acid-base extraction to remove a significant portion of the impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate 4-chloropyridine-2,3-dicarboxylic acid from neutral and basic impurities.

Workflow Diagram:

Caption: Workflow for Acid-Base Extraction Purification.

Step-by-Step Procedure:

  • Dissolve the crude 4-chloropyridine-2,3-dicarboxylic acid in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of the dicarboxylic acid.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product.

  • Combine the aqueous extracts and cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. This will protonate the carboxylate groups and cause the purified product to precipitate.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Dry the purified 4-chloropyridine-2,3-dicarboxylic acid under vacuum.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.

Solvent Selection Data:

Solvent/SystemSolubility (Hot)Solubility (Cold)Comments
WaterModerateLowGood for polar compounds.
EthanolHighModerateMay require a co-solvent.
Ethyl AcetateModerateLowA potential single solvent.
Water/EthanolAdjustableAdjustableA good starting mixed-solvent system.
Dichloromethane/HexaneAdjustableAdjustableFor less polar impurities.

Step-by-Step Procedure:

  • Place the crude 4-chloropyridine-2,3-dicarboxylic acid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (or the more soluble solvent of a mixed pair).

  • Heat the mixture to the boiling point of the solvent with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If using a mixed-solvent system, add the less soluble solvent dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

References

  • Acid-Base Extraction. (n.d.). In LibreTexts. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound quinolinate (FDB031142). Retrieved from [Link]

  • Wikipedia contributors. (2023, December 28). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Recrystallization. (n.d.). In LibreTexts. Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Wikipedia contributors. (2023, June 18). Pyridinedicarboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 4-chloro-pyridine. (2013, October 23). Patsnap. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). In University of Colorado Boulder. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. (2019, March 4). PMC. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2015, April 20). East European Journal of Physics. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Controlling temperature during hydrolysis of 4-chloropyridine dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 4-chloropyridine dicarboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for controlling temperature during this critical reaction. Here, we synthesize established chemical principles with practical, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Temperature Control

This section addresses specific issues you may encounter during the hydrolysis of 4-chloropyridine dicarboxylates, with a focus on temperature-related challenges.

Q1: My hydrolysis reaction is very slow or incomplete. Should I just increase the temperature?

While increasing the temperature is a common strategy to accelerate a slow saponification reaction, it must be approached with caution for this specific substrate.[1][2]

  • Causality: The hydrolysis of esters is a bimolecular nucleophilic substitution reaction.[3] Higher temperatures increase the kinetic energy of the reacting molecules (the ester and the hydroxide ions), leading to more frequent and energetic collisions, thus increasing the reaction rate.[4] However, 4-chloropyridine dicarboxylates have competing reaction pathways that are also accelerated by heat.

  • Troubleshooting Protocol:

    • Initial Temperature Range: Start with a moderate temperature, for example, 50-60 °C, when using common bases like NaOH or KOH in an aqueous or alcoholic solvent system.

    • Stepwise Increase: If the reaction is slow, increase the temperature in small increments (e.g., 5-10 °C) and closely monitor the reaction progress.

    • Reaction Monitoring: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy, to track the disappearance of the starting material and the appearance of the desired dicarboxylic acid. Also, look for the formation of any byproducts.[5]

    • Consider a Catalyst: If higher temperatures lead to side reactions, consider using a phase-transfer catalyst to enhance the reaction rate at a lower temperature.

Q2: I am observing a significant amount of a byproduct that I suspect is a pyridinol derivative. What is happening and how can I prevent it?

The formation of a 4-hydroxypyridine derivative indicates that the chloro-substituent is being displaced by a hydroxide ion. This is a nucleophilic aromatic substitution reaction, which is often promoted by higher temperatures.[6]

  • Causality: The pyridine ring is electron-deficient, and this effect is enhanced by the two electron-withdrawing carboxylate groups. This makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. While the C-Cl bond on an aromatic ring is generally strong, the activating effect of the other substituents and elevated temperatures can facilitate its hydrolysis.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: This is the most critical step. Reduce the temperature to a range where the hydrolysis of the ester groups proceeds at a reasonable rate, but the hydrolysis of the C-Cl bond is minimized.

    • Control the Stoichiometry of the Base: Use the minimum required amount of base (typically 2.0-2.2 equivalents for a diester) to avoid a high concentration of hydroxide ions, which can favor the nucleophilic aromatic substitution.

    • Solvent Selection: Consider using a solvent system that may disfavor the C-Cl bond hydrolysis. For instance, a mixture of an organic solvent and water might be gentler than a purely aqueous medium.

Q3: My final product seems to have lost one or both of the carboxylic acid groups. Why is this occurring?

The loss of carboxylic acid groups suggests that decarboxylation is taking place. This is a common side reaction for pyridine carboxylic acids, especially at elevated temperatures.[7]

  • Causality: Pyridine-2,6-dicarboxylic acids can undergo decarboxylation when heated, particularly in an acidic or even neutral aqueous solution after the initial hydrolysis. The stability of the resulting carbanion or zwitterionic intermediate influences the ease of this reaction.

  • Troubleshooting Protocol:

    • Maintain a Basic pH During the Reaction: Decarboxylation is often more facile under acidic conditions. By keeping the reaction mixture basic throughout the hydrolysis, you can minimize this side reaction.

    • Work-up at Low Temperatures: After the hydrolysis is complete, cool the reaction mixture in an ice bath before neutralization and acidification to isolate the dicarboxylic acid.

    • Careful Acidification: During the work-up, add the acid slowly and with efficient cooling to avoid localized heating that could promote decarboxylation.

IssuePotential CauseRecommended Temperature RangeOther Solutions
Slow/Incomplete ReactionInsufficient thermal energy50-80 °C (start low and increase cautiously)Increase reaction time, use a catalyst, ensure efficient mixing.
Formation of 4-HydroxypyridineHigh temperature promoting C-Cl hydrolysis40-60 °CUse stoichiometric amount of base, consider a mixed solvent system.
DecarboxylationExcessive heat during reaction or work-upDuring reaction: 50-70 °C; During work-up: 0-10 °CMaintain basic pH during reaction, careful and cold acidification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the hydrolysis of dimethyl 4-chloropyridine-2,6-dicarboxylate?

There is no single "optimal" temperature, as it depends on the specific reaction conditions (e.g., concentration, solvent, and base used). A good starting point is typically in the range of 50-70°C.[4] It is crucial to monitor the reaction to find the best balance between a reasonable reaction rate and the minimization of side products.

Q2: How can I effectively control the temperature of my hydrolysis reaction?

For precise temperature control, it is recommended to use a temperature-controlled oil bath or a heating mantle connected to a temperature controller and a thermocouple. For reactions requiring cooling, an ice bath or a cryostat can be used.[8]

Q3: Does the choice of base affect the optimal reaction temperature?

Yes, the strength and concentration of the base can influence the reaction rate. Stronger bases like potassium hydroxide might allow for slightly lower reaction temperatures compared to sodium hydroxide. However, a higher concentration of a strong base can also increase the rate of unwanted side reactions.

Q4: How do I know if my reaction is complete?

The completion of the reaction should be determined empirically using analytical techniques. A common method is TLC, where the disappearance of the starting ester spot and the appearance of the product spot (which will likely have a different retention factor) indicate the reaction's progress. For more quantitative analysis, HPLC or NMR can be used to confirm the absence of the starting material.

Q5: Is it possible to perform this hydrolysis at room temperature?

Hydrolysis at room temperature is possible but may be very slow, potentially taking several days to reach completion.[1] This could be a viable option if you are particularly concerned about temperature-sensitive side reactions and time is not a major constraint.

Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for the hydrolysis of a 4-chloropyridine dicarboxylate with decision points for temperature control.

HydrolysisWorkflow Workflow for Temperature Control in Hydrolysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_troubleshooting Troubleshooting cluster_workup Work-up Start Dissolve Ester in Solvent AddBase Add Base (e.g., NaOH, KOH) Start->AddBase Heat Heat to Initial Temp (e.g., 50-60°C) AddBase->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Decision Reaction Complete? Monitor->Decision Slow Reaction Slow? Decision->Slow No Cool Cool to 0-5°C Decision->Cool Yes Byproducts Side Products Detected? Slow->Byproducts No IncreaseTemp Increase Temp by 5-10°C Slow->IncreaseTemp Yes DecreaseTemp Decrease Temp by 10°C Byproducts->DecreaseTemp Yes Byproducts->Cool No, proceed with caution IncreaseTemp->Monitor DecreaseTemp->Monitor Acidify Acidify to Precipitate Cool->Acidify Isolate Isolate Product Acidify->Isolate End Characterize Product Isolate->End

Caption: A flowchart for systematically managing temperature during hydrolysis.

References

  • Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. (n.d.).
  • Reaction kinetics saponification of the experimental values at the temperatureof T=80 °C. (n.d.).
  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (2016). Retrieved from [Link]

  • (PDF) THE EFFECT OF REACTANTS' INITIAL TEMPERATURES ON THE RATE CONSTANT AND CONVERSION OF SAPONIFICATION REACTION TAKING PLACE IN A NON-ISOTHERMAL AND NON-ADIABATIC BATCH REACTOR - ResearchGate. (2021). Retrieved from [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.GOV. (n.d.). Retrieved from [Link]

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups. (n.d.). Retrieved from [Link]

  • Effect of Temperature On Batch Saponification Reaction | PDF | Chemical Reactor - Scribd. (n.d.). Retrieved from [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC. (n.d.). Retrieved from [Link]

  • Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups | The Journal of Organic Chemistry - ACS Publications. (2004). Retrieved from [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks | ChemRxiv. (2025). Retrieved from [Link]

  • The reaction of 4-chloropyridine with some amines - ResearchGate. (2025). Retrieved from [Link]

  • Kinetics of Saponification Reaction in a Batch Reactor - Impact Factor: 8.118. (2022). Retrieved from [Link]

  • Kinetics of Saponification in PFR | PDF | Reaction Rate | Activation Energy - Scribd. (n.d.). Retrieved from [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.). Retrieved from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017). Retrieved from [Link]

  • US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents. (n.d.).
  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights - MDPI. (2021). Retrieved from [Link]

  • The polymerisation of 4-chloropyridine - ResearchGate. (2025). Retrieved from [Link]

  • 4-Chloropyridine-2-carboxylic acid | C6H4ClNO2 | CID 230890 - PubChem. (n.d.). Retrieved from [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (n.d.). Retrieved from [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis | Inorganic Chemistry - ACS Publications. (2022). Retrieved from [Link]

  • 13 Saponification of Esters. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Retrieved from [Link]

  • Saponification of Esters - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. (n.d.). Retrieved from [Link]

  • 191 CHM2211 Problem Solving Saponification as a Nucleophilic Acyl Substitution Reaction Under Basic - YouTube. (2021). Retrieved from [Link]

  • EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents. (n.d.).
  • Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship | Chemical Science International Journal. (2015). Retrieved from [Link]

  • 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Troubleshooting Common Cold Saponification Complications - Domestika. (n.d.). Retrieved from [Link]

  • (PDF) Dimethyl pyridine-2,6-dicarboxylate - ResearchGate. (2025). Retrieved from [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). (2025). Retrieved from [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. (2026). Retrieved from [Link]

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - Bentham Science Publishers. (2025). Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 4-chloroquinolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chloroquinolinic Acid (4-Cl-QA) . As a chlorinated derivative of Quinolinic Acid (a potent neurotoxin and NMDA agonist), 4-Cl-QA serves as both a critical synthetic intermediate and a potential specific biomarker in kynurenine pathway modulation studies.

This document objectively compares the MS detection "performance" of 4-Cl-QA against its non-chlorinated parent (Quinolinic Acid) and isomeric alternatives, establishing a validated protocol for distinction based on isotopic signatures and ortho-effect fragmentation mechanisms .

Part 1: Structural Context & The Chlorine Signature

To accurately identify 4-Cl-QA, one must first understand the physics of its ionization compared to "Alternative A" (Native Quinolinic Acid). The presence of chlorine provides a definitive spectral advantage: the isotopic cluster.

The Isotopic Advantage

Unlike Quinolinic Acid (


), which presents a singular molecular ion peak (M-H), 4-Cl-QA (

) exhibits a characteristic 3:1 intensity ratio due to the natural abundance of

(75.77%) and

(24.23%).
Feature4-Chloroquinolinic Acid (Target)Quinolinic Acid (Alternative)Analytical Implication
Formula


4-Cl-QA is ~34 Da heavier.
Monoisotopic Mass 200.98 g/mol 167.02 g/mol Distinct mass shift.
Isotope Pattern M and M+2 (3:1 ratio) M only (negligible M+1)Self-Validating: The M+2 peak confirms Cl presence.
Acidity (pKa) High (e- withdrawing Cl)Moderate4-Cl-QA ionizes more efficiently in ESI(-).

Part 2: Comparative Ionization Strategies

The "performance" of your assay depends heavily on the ionization source. Below is a comparison of ionization modes for 4-Cl-QA.

Electrospray Ionization Negative (ESI-) [Recommended]
  • Mechanism: Deprotonation of the carboxylic acid groups (

    
    ).
    
  • Performance: Superior sensitivity. The electron-withdrawing chlorine atom at position 4 stabilizes the negative charge on the carboxylate, making 4-Cl-QA ionize more readily than native Quinolinic Acid.

  • Primary Ion:

    
     200 (
    
    
    
    ) and
    
    
    202 (
    
    
    ).
Electrospray Ionization Positive (ESI+)
  • Mechanism: Protonation of the pyridine nitrogen (

    
    ).
    
  • Performance: Poor. The carboxylic acid protons are highly acidic, and the electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen. Signal-to-noise ratio is typically 10-50x lower than in negative mode.

Electron Impact (EI)[1]
  • Mechanism: High-energy (70 eV) fragmentation.

  • Performance: Requires derivatization (e.g., TMS-esters) to be volatile. While it provides a rich structural fingerprint, it lacks the high-throughput capability of LC-MS/MS (ESI) for biological matrices.

Part 3: Fragmentation Pathways (The Core Mechanism)

The fragmentation of 4-Cl-QA is governed by the "Ortho Effect" —the interaction between the two adjacent carboxylic acid groups at positions 2 and 3.

Mechanism 1: The Anhydride Dehydration

Similar to Quinolinic Acid, the primary metastable loss is water (


, 18 Da), forming a cyclic anhydride.
  • Transition:

    
     200 
    
    
    
    
    
    182.
  • Significance: This confirms the ortho relationship of the carboxyl groups. Isomers where carboxyls are separated (e.g., 2,4- or 2,5-substitution) do not readily lose water to form stable anhydrides.

Mechanism 2: Decarboxylation

Sequential loss of


 (44 Da) is the dominant pathway at higher collision energies.
  • Step 1: Loss of

    
     from C-2 (favored due to stability of the resulting anion).
    
    • 
       200 
      
      
      
      
      
      156.
  • Step 2: Loss of second

    
     or 
    
    
    
    .
    • 
       156 
      
      
      
      
      
      112 (Chloropyridine anion).
Visualization: Fragmentation Decision Tree

Fragmentation cluster_legend Key Parent Parent Ion [M-H]- m/z 200 (100%) m/z 202 (33%) Anhydride Cyclic Anhydride [M-H-H2O]- m/z 182 Parent->Anhydride - H2O (18 Da) Ortho Effect Decarboxyl Decarboxylation [M-H-CO2]- m/z 156 Parent->Decarboxyl - CO2 (44 Da) Pyridyl Chloropyridine Ion [M-H-2CO2]- m/z 112 Decarboxyl->Pyridyl - CO2 (44 Da) key1 Blue: Precursor key2 Red: Diagnostic (Ortho) key3 Yellow/Green: Quantifier

Figure 1: ESI(-) Fragmentation pathway of 4-Chloroquinolinic Acid. The formation of the anhydride (m/z 182) is diagnostic for the 2,3-dicarboxylic acid structure.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (Triple Quadrupole) using Negative Mode ESI.

Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water.

  • Additives: Use Ammonium Acetate (10mM). Avoid strong acids (Formic/TFA) in the mobile phase, as they suppress ionization of the carboxylic acids in negative mode.

LC Conditions
  • Column: C18 or Phenyl-Hexyl (for better retention of polar aromatics).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Flow: 0.3 mL/min.

MS/MS Parameters (Optimized for 4-Cl-QA)
ParameterSettingRationale
Polarity Negative (ESI-)Maximizes ionization of dicarboxylic acid.
Precursor Ion 200.0 (

)
Base peak of the isotope cluster.
Quantifier Transition 200.0

156.0
Loss of

. High intensity, chemically stable.
Qualifier Transition 1 200.0

112.0
Loss of 2x

. Specific to the pyridine core.[1]
Qualifier Transition 2 200.0

182.0
Loss of

. Proves ortho structure (vs isomers).
Confirmation Monitor 202.0

158.0
Tracks the

isotope to confirm identity.

Part 5: Data Summary & Alternatives Comparison

The following table contrasts 4-Cl-QA with its most common "confusers" in a biological or synthetic screen.

CompoundPrecursor (

)
Major Fragment (

)
Distinguishing Feature
4-Chloroquinolinic Acid 200 156, 112, 182 3:1 Cl Isotope pattern; Anhydride formation.
Quinolinic Acid 166122, 78, 148No Cl isotope; Mass is -34 Da.
6-Chloroquinolinic Acid 200156, 112Isomer. Often shows weaker anhydride (m/z 182) peak due to steric hindrance if Cl is adjacent to Nitrogen, but primarily separated by Retention Time .
4-Chloronicotinic Acid 156112Single carboxyl group. Parent mass matches the fragment of 4-Cl-QA.
Workflow Visualization

Workflow cluster_check Quality Control Check Sample Sample Injection Ionization ESI (-) Source Sample->Ionization Filter Q1 Filter: m/z 200 Ionization->Filter Deprotonation Check Check m/z 202 (Isotope Confirmation) Ionization->Check Collision Collision Cell (CID) Filter->Collision Select 35Cl Detection Q3 Detection Collision->Detection Fragments: 156, 112, 182

Figure 2: LC-MS/MS Decision Workflow. Note the parallel check for the m/z 202 isotope to validate the presence of Chlorine.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridinecarboxylic Acids. National Institute of Standards and Technology. [Link]

  • Saito, K., et al. (1993). "Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate." Brain, 116(6), 1425-1450.[2] [Link]

  • Agilent Technologies. (2016). Analysis of Organic Acids Using Single Quadrupole LC/MS. Application Note 5991-7684EN. [Link]

Sources

A Comparative Guide to Establishing a Reference Standard for 4-chloropyridine-2,3-dicarboxylic acid (CAS 605661-85-6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-chloropyridine-2,3-dicarboxylic acid is a heterocyclic building block crucial in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its precise incorporation into final products necessitates rigorous quality control of starting materials and intermediates. The foundation of such control is a well-characterized reference standard, a substance of established purity and identity against which production batches can be reliably measured.

However, for specialized intermediates like 4-chloropyridine-2,3-dicarboxylic acid, a pre-certified primary reference standard from a major pharmacopeia (e.g., USP, Ph. Eur.) is often unavailable. This places the onus on the research and development scientist to qualify a commercially available lot of the material for use as an in-house secondary or working reference standard. The quality and purity of this standard are critical for reaching scientifically valid results in analytical testing[1].

This guide provides a comprehensive, technically-grounded framework for the in-house qualification of 4-chloropyridine-2,3-dicarboxylic acid. It moves beyond a simple product comparison to a comparative analysis of the orthogonal analytical methodologies required to establish a trustworthy standard. We will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4][5]

The Reference Standard Qualification Workflow

The establishment of a reference standard is a systematic process. It begins with the procurement of high-purity commercial material and proceeds through a multi-step analytical evaluation to confirm its identity, determine its purity with a high degree of confidence, and assign a final purity value. This value is essential for the accurate weighing of the standard to prepare solutions of known concentration for assays and impurity quantitation.

The following workflow illustrates the key stages of this process.

Reference Standard Qualification Workflow cluster_0 Phase 1: Material & Identity cluster_1 Phase 2: Purity Profile (Orthogonal Methods) cluster_2 Phase 3: Finalization & Lifecycle Procure Procure High-Purity Commercial Material Identity Identity Confirmation (NMR, MS, IR) Procure->Identity Initial Screening Purity_HPLC Chromatographic Purity (HPLC-UV) Identity->Purity_HPLC Material Confirmed Assign Assign Final Purity Value (Mass Balance or qNMR) Purity_HPLC->Assign Complete Purity Profile Purity_qNMR Absolute Molar Purity (qNMR) Purity_DSC Crystalline Purity (DSC) Water Water Content (Karl Fischer) Solvents Residual Solvents (GC-HS) Inorganic Inorganic Impurities (Sulphated Ash) Document Full Characterization Report & Certificate Assign->Document Stability Stability Study Initiation (Define Re-test Date) Document->Stability

Caption: Workflow for qualifying an in-house reference standard.

Part 1: Identity Confirmation

Before any quantitative analysis, it is imperative to unequivocally confirm that the material is, in fact, 4-chloropyridine-2,3-dicarboxylic acid. This is achieved using a combination of spectroscopic techniques that provide orthogonal information about the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for elucidating the carbon-hydrogen framework. The ¹H NMR should show characteristic aromatic proton signals with splitting patterns consistent with the substitution on the pyridine ring. ¹³C NMR will confirm the number of unique carbon environments, including the two carboxylic acid carbons.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition (C₇H₄ClNO₄). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further increasing confidence in the identity.

  • Infrared (IR) Spectroscopy : IR provides a molecular "fingerprint" and confirms the presence of key functional groups. For this molecule, characteristic absorbances for O-H (broad, from the carboxylic acids), C=O (strong, from the carboxylic acids), and C=C/C=N bonds within the aromatic ring are expected.

Part 2: Purity Assessment - A Comparative Analysis of Key Methodologies

Purity cannot be determined by a single method. A robust characterization relies on multiple, orthogonal techniques that measure purity based on different chemical and physical principles. The three primary methods for assessing the main component are High-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR), and Differential Scanning Calorimetry (DSC).

FeatureHPLC-UVQuantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Physical separation of components followed by UV detection.Direct proportionality between NMR signal area and the number of nuclei.Measurement of melting point depression caused by impurities.
Purity Measured Chromatographic Purity (Area %) : Measures the main peak's area relative to all other detected peaks.Absolute Molar Purity : Directly quantifies the analyte against a certified internal standard of known purity.Crystalline Purity : Measures the purity of the main crystalline phase, assuming impurities are soluble in the melt.
Strengths Highly sensitive for detecting and quantifying organic, UV-active impurities. Excellent for assessing process-related impurities and degradation products.A primary ratio method; does not require a reference standard of the analyte itself.[6][7][8] Can quantify impurities without their own standards if signals are resolved.Rapid and requires only a small amount of sample.[9] Provides information on the crystalline nature of the material.
Limitations Assumes all impurities are eluted and detected by UV. Non-UV active impurities are missed. Response factors may differ between the main component and impurities, leading to inaccuracies in area % purity.Lower sensitivity compared to HPLC. Requires a suitable, high-purity internal standard with non-overlapping signals.[10] Sample must be fully soluble.Only applicable to highly pure (>98.5 mol%), crystalline materials that do not decompose upon melting.[11][12] Insensitive to impurities insoluble in the melt or those forming solid solutions.
Use Case The workhorse method for detecting and quantifying organic impurities. Essential for developing stability-indicating methods.Provides an independent, absolute purity value to corroborate the mass balance approach.[13] Can serve as the primary method for purity assignment.A rapid screening tool to confirm high purity and crystallinity. Useful for detecting eutectic impurities.[14]
Causality Behind Method Choices
  • Why HPLC is essential : The synthesis of substituted pyridines can lead to various structurally similar impurities (e.g., isomers, precursors). HPLC is unparalleled in its ability to separate these closely related compounds, providing a detailed "fingerprint" of the material's organic purity. For pyridine carboxylic acids, which are polar and ionic, a mixed-mode column (e.g., reversed-phase/cation-exchange) is often superior to a standard C18 column, as it provides better retention and peak shape without requiring ion-pairing reagents.[15][16][17]

  • Why qNMR is powerful : The trustworthiness of a reference standard hinges on its traceability. qNMR provides a direct link to the International System of Units (SI) through a certified internal standard.[10] Its principle is based on a fundamental physical constant (the nuclear magnetic resonance phenomenon) rather than on a comparative instrumental response. This makes it a primary analytical method and an ideal orthogonal technique to chromatography.[7]

  • Why DSC is a useful adjunct : DSC provides a quick assessment of the material's solid-state properties. A sharp melting peak with a purity value close to 100 mol% gives high confidence that the material is predominantly a single crystalline entity, which is a desirable characteristic for a stable reference standard.[9][11]

Part 3: Characterization of Specific Impurity Classes

Beyond the main component purity, other specific impurities must be quantified as they contribute to the total mass of the material.

  • Water Content : Water can affect stability and is "dead weight" in the standard. Karl Fischer (KF) titration is the gold standard for water determination.[18][19][20] It is a specific chemical reaction with water and is far more accurate than the non-specific "Loss on Drying" method, which also measures volatile solvents.

    • Volumetric KF is suitable for samples with higher water content (>0.1%).

    • Coulometric KF is more sensitive and ideal for samples with trace amounts of water (<0.1%).[21]

  • Residual Solvents : Organic solvents from the final crystallization step are common process impurities. Static Headspace Gas Chromatography (HS-GC) is the standard method prescribed by USP <467> and ICH Q3C.[22][23][24][25] This technique is highly sensitive and avoids contaminating the GC system with the non-volatile sample matrix.

  • Inorganic Impurities : Residues from inorganic reagents or catalysts can be present. The Sulphated Ash test is a gravimetric method used to determine the total amount of inorganic matter in an organic substance.

Part 4: Assigning the Final Purity Value

The final, reportable purity of the reference standard is determined by combining the results from the orthogonal tests described above. Two primary approaches can be used.

Approach 1: Mass Balance (The Comprehensive Method)

This is the most common and rigorous approach. The purity is calculated by subtracting the percentages of all identified impurity classes from 100%.

Purity (%) = (100% - % Organic Impurities by HPLC) × [ (100% - % Water - % Residual Solvents - % Inorganic Impurities) / 100% ]

This method provides a complete picture of the standard's composition. Its accuracy depends on the thoroughness of the individual impurity tests.

Approach 2: Direct Assignment by qNMR

When performed with a certified, SI-traceable internal standard and under validated conditions, qNMR can be used to directly assign the purity of the main component.[8][10] This value inherently accounts for all impurities (organic, water, etc.) as they do not contribute to the specific analyte signals being integrated. This approach is powerful but should ideally be corroborated by HPLC to ensure no significant impurities are co-eluting with the analyte or internal standard peaks.

Purity Assignment Logic cluster_impurities Impurity Profile TotalMass Total Material Mass (100%) HPLC Organic Impurities (HPLC) TotalMass->HPLC - Water Water (Karl Fischer) TotalMass->Water - Solvents Residual Solvents (GC-HS) TotalMass->Solvents - Ash Inorganic Impurities (Sulphated Ash) TotalMass->Ash - Analyte Assigned Purity of 4-chloropyridine-2,3-dicarboxylic acid HPLC->Analyte Sum of impurities subtracted from 100% Water->Analyte Sum of impurities subtracted from 100% Solvents->Analyte Sum of impurities subtracted from 100% Ash->Analyte Sum of impurities subtracted from 100%

Caption: The Mass Balance approach to purity assignment.

Part 5: Stability and Lifecycle Management

Qualifying a reference standard is not a one-time event. Its purity must be monitored throughout its lifecycle to ensure it has not degraded.[26][27]

  • Stability Study : A stability study should be initiated by storing aliquots of the newly qualified standard under controlled conditions (e.g., long-term at 2-8°C, accelerated at 25°C/60% RH).[28][29]

  • Testing Schedule : The standard should be re-tested at defined intervals (e.g., 3, 6, 9, 12, 18, 24 months).

  • Methods : A stability-indicating HPLC method (one that can separate the main peak from its degradation products) is the primary tool. Appearance and water content should also be monitored.

Proper storage is critical. Based on its dicarboxylic acid nature, 4-chloropyridine-2,3-dicarboxylic acid should be stored in a tightly sealed container, protected from light and moisture, under refrigerated and desiccated conditions.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Method
  • Instrumentation : HPLC system with a UV/PDA detector.

  • Column : Mixed-mode Cation-Exchange/Reversed-Phase column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) or a suitable alternative.[16]

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% B

    • 18-19 min: 60% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 275 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Accurately weigh ~10 mg of the standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • System Suitability : Inject a standard solution six times. The relative standard deviation (RSD) for the main peak area should be ≤ 1.0%.

  • Analysis : Inject a blank (diluent), followed by the sample solution. Integrate all peaks greater than 0.05% of the main peak area.

  • Calculation : Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100. Note: This is an area % purity and does not account for differences in response factors.

Protocol 2: qNMR Purity Assay
  • Instrumentation : NMR spectrometer (≥ 400 MHz).

  • Internal Standard (IS) : Maleic acid or another suitable certified reference material with high purity, stability, and non-overlapping peaks.

  • Solvent : DMSO-d₆.

  • Sample Preparation :

    • Accurately weigh ~15 mg of 4-chloropyridine-2,3-dicarboxylic acid into a clean vial.

    • Accurately weigh ~10 mg of the certified Maleic Acid internal standard into the same vial.

    • Record both weights precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to a clean NMR tube.

  • Acquisition Parameters :

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically D1 ≥ 30s) to ensure full signal relaxation.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Processing :

    • Apply an exponential multiplication factor (line broadening) of ~0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic peak for the analyte and a well-resolved peak for the internal standard (e.g., the singlet for maleic acid at ~6.2 ppm).

  • Calculation : Purity_analyte (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (m_IS / m_analyte) × Purity_IS (%) Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity.[8]

Protocol 3: DSC Purity Analysis
  • Instrumentation : Calibrated Differential Scanning Calorimeter.

  • Sample Preparation : Accurately weigh 1-3 mg of the material into a suitable aluminum pan and hermetically seal it.

  • Method :

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

    • Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting transition.

    • Use a nitrogen purge gas (20-50 mL/min).

  • Analysis : Use the instrument's software to perform a purity calculation based on the Van't Hoff equation. This evaluates the shape of the leading edge of the melting endotherm.[9] The analysis is typically valid for the range of 10-50% of the peak melted.

  • Acceptance Criteria : The calculated purity should be >98.5 mol%. The peak shape should be sharp and show no evidence of decomposition.

Protocol 4: Karl Fischer Titration (Volumetric)
  • Instrumentation : Volumetric Karl Fischer titrator.

  • Reagent Standardization : Standardize the KF reagent (titer) using a certified water standard or disodium tartrate dihydrate. Perform this in triplicate and use the average value.

  • Sample Analysis :

    • Accurately weigh an appropriate amount of the sample (to consume a reasonable volume of titrant, e.g., 100-200 mg) directly into the pre-tared and dried titration vessel.

    • Allow the sample to dissolve completely.

    • Titrate to the electrometric endpoint.

  • Calculation : Water (%) = (Volume of Titrant × Titer × 100) / Sample Weight.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. [Link]

  • Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020, July 28). [Link]

  • Purity Determination by DSC - Creative Biolabs. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC). (1997). YAKUGAKU ZASSHI, 117(2), 119–125. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Determination of % purity of a compound by by Using DSC | PDF - Slideshare. [Link]

  • Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations | American Pharmaceutical Review. (2010, January 1). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9). [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29). [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 14). Molecules. [Link]

  • Headspace GC method for residual solvents analysis in pharmaceutical products. (2023, December 8). Separation Science. [Link]

  • Water Determination by Karl Fischer | Eurofins. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2 - Labsolution. [Link]

  • Stability Testing Strategies for Working Standards - BioPharma Consulting Group. (2025, May 30). [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. [Link]

  • HS-GC on Analysis of Residual Solvent - YouTube. (2023, March 1). [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO). [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

  • Stability Studies & Reference Standards Services - carbogen amcis. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. (2023, October 4). [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6). [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [Link]

  • Stability Testing for Pharmaceuticals & More - Parameter Generation & Control. (2023, February 22). [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2). [Link]

  • 4-amino-3,6-dichloropyridine-2-carboxylic acid - Substance Information - ECHA - European Union. [Link]

Sources

Safety Operating Guide

4-Chloropyridine-2,3-dicarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: 4-Chloropyridine-2,3-dicarboxylic acid is a halogenated heteroaromatic compound.[1] It poses specific risks regarding acidity , thermal instability (decarboxylation), and halogenated byproduct formation .[2]

  • DO NOT dispose of this substance down the drain, regardless of pH neutralization.

  • DO NOT mix with strong oxidizers or non-halogenated organic solvents.[1]

  • MANDATORY: Segregate into Halogenated Waste streams.

Chemical Hazard Profile & Causality

To handle this chemical safely, you must understand the structural drivers of its toxicity and reactivity.

FeatureStructural OriginOperational Implication
Acidity Two carboxylic acid groups (-COOH) at positions 2 and 3.[1]Corrosive (D002). Can react exothermically with bases.[1] Must be stored in corrosion-resistant containers (HDPE/Glass).
Halogenation Chlorine atom at position 4.[1]Must be incinerated as Halogenated Waste. Improper combustion can generate HCl gas.[1] Prevents disposal in standard organic streams.[1]
Thermal Instability Pyridine dicarboxylic acid motif.[1]Decarboxylation Risk. Heating dry solids or acidic solutions can release CO₂, potentially over-pressurizing sealed waste vessels.[1]
Toxicity Pyridine ring structure.[1]Aquatic Toxicity. Strictly prohibited from entering municipal sewage systems due to persistence and biocidal properties.[1]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Material Assessment: 4-Chloropyridine-2,3-dicarboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPack Double-bag in chemically resistant plastic Solid->SolidPack SolidBin Solid Hazardous Waste (Label: Toxic, Irritant) SolidPack->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Organic Organic Solvent SolventCheck->Organic Solvent-based pHCheck Check pH Aqueous->pHCheck Neutralize Adjust to pH 5-9 (Prevent acid corrosion of drum) pHCheck->Neutralize pH < 4 AqWaste Aqueous Halogenated Waste (DO NOT SEWER) pHCheck->AqWaste pH 4-10 Neutralize->AqWaste HalogenWaste Halogenated Organic Waste (Segregate from Non-Halogenated) Organic->HalogenWaste

Figure 1: Decision tree for segregating 4-Chloropyridine-2,3-dicarboxylic acid waste streams. Note the strict prohibition on sewering aqueous solutions.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf stock or contaminated weighing papers.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood if dust generation is likely.[1]

  • Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty hazardous waste bag.

    • Why HDPE? It is resistant to acidic corrosion and physical shock.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "4-Chloropyridine-2,3-dicarboxylic acid" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Corrosive" (if applicable to bulk quantity).[1]

  • Secondary Containment: Place the sealed container into the laboratory's designated "Solid Hazardous Waste" drum.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for mother liquors or reaction byproducts.

  • Segregation Check: Verify the solvent.[1]

    • If Organic: Pour into the Halogenated Solvent Waste carboy.[1]

      • Critical: Never mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them. The chlorine atom requires high-temperature incineration to prevent dioxin formation [1].[1]

    • If Aqueous:

      • Measure pH.[1] If pH < 4, slowly add dilute Sodium Bicarbonate (NaHCO₃) to adjust pH to ~6-8.

      • Warning: This neutralization is solely to protect the waste drum from corrosion.[1] It does not render the waste safe for the sink.[1]

      • Transfer to a carboy labeled "Aqueous Waste - Toxic/Halogenated." [1]

Protocol C: Emergency Spill Cleanup

For spills < 50g.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE Upgrade: Wear a N95 or P100 respirator if dust is airborne.[1]

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquids: Cover with a spill absorbent (e.g., vermiculite) or a specific acid-neutralizing absorbent.

  • Decontaminate: Wipe the surface with a mild soap solution, followed by water.[1] Collect all wipes as solid hazardous waste.[1]

Regulatory & Compliance Data

When filling out waste manifests, refer to these classifications. Note that while this specific isomer may not have a unique "U" or "P" code, it defaults to characteristic codes based on its properties.[1]

Regulatory BodyClassification CodeDescription
EPA (RCRA) D002 Corrosivity (if pH ≤ 2 in aqueous solution).[1]
EPA (RCRA) Unlisted Defaults to "Hazardous Waste" due to toxicity/halogen content.[1]
DOT (Shipping) UN 2811 Toxic solid, organic, n.o.s. (4-Chloropyridine-2,3-dicarboxylic acid).
Waste Stream Halogenated Presence of Chlorine requires specific incineration protocols.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][3] [Link]

  • PubChem. (n.d.).[1] 4-Chloropyridine-2,3-dicarboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.